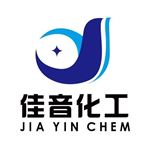- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Taizhou Jiayin Chemical Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Allocolchicine alkaloids
Allocolchicine Alkaloids are a unique class of natural products isolated from various plant species, particularly from certain species of Aconitum (monkshood). These alkaloids exhibit diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry. Structurally, allocolchicine alkaloids typically contain complex aromatic rings and amine groups, which contribute to their distinctive biological properties.
One of the notable characteristics of these compounds is their potent analgesic effects, making them promising candidates for pain management therapies. Additionally, studies suggest that certain allocolchicine derivatives may possess anti-inflammatory, antitumor, and neuroprotective activities, further enhancing their potential therapeutic applications.
Despite their promising medicinal value, the isolation and purification of allocolchicine alkaloids can be challenging due to their structural complexity and low natural abundance. However, advances in synthetic chemistry have enabled the preparation of these compounds on a larger scale for both academic research and industrial development.
Overall, allocolchicine alkaloids represent an exciting area of chemical exploration with significant potential for future drug discovery efforts.


-
Ethoxyquin as an Antioxidant and Preservative in Chemical BiopharmaceuticalsEthoxyquin as an Antioxidant and Preservative in Chemical Biopharmaceuticals Introduction to Ethoxyquin in Biomedicine and Chemistry Ethoxyquin, a versatile compound with the chemical formula C₁₃H₁₂O₃, has garnered significant attention in both chemistry and biomedicine. Its unique properties as an antioxidant and preservative make it invaluable across various industries, including pharmaceutical...
-
Inulinase Enzyme: A Promising Catalyst in Chemical BiopharmaceuticalsInulinase Enzyme: A Promising Catalyst in Chemical Biopharmaceuticals Introduction to Inulinase Enzyme Inulinase, a member of the glycoside hydrolase family, has garnered significant attention in recent years due to its versatile catalytic properties. This enzyme plays a pivotal role in various biotechnological and pharmaceutical applications, particularly in the conversion of natural substrates...
-
Purification and Characterization of Polysorbate 20 for Pharmaceutical ApplicationsPurification and Characterization of Polysorbate 20 for Pharmaceutical Applications Introduction to Polysorbate 20 Polysorbate 20, also known as polyoxyethylene sorbitan monolaurate (CAS Number: 75069-13-8), is a widely used nonionic surfactant in the pharmaceutical and cosmetic industries. It belongs to the Tween family of surfactants, which are derived from sorbitol and fatty acids. Polysorbate...
-
Polyoxyne Stearylether in Chemical Biopharmaceuticals: Applications and DevelopmentsPolyoxyne Stearylether in Chemical Biopharmaceuticals: Applications and Developments Polyoxyne stearylether, a versatile surfactant with unique properties, has emerged as a valuable component in the field of chemical biopharmaceuticals. Its applications span across drug delivery systems, emulsion formulations, and biomedical research due to its excellent solubilizing power, stabilizing effects, a...
-
Polyoxy-10-oleyl Ether: Emerging Trends and Applications in Chemical BiopharmaceuticalsPolyoxy-10-oleyl Ether: Emerging Trends and Applications in Chemical Biopharmaceuticals Polyoxy-10-oleyl ether, a unique surfactant with potential applications in biopharmaceuticals, has garnered significant attention due to its versatile properties. Derived from polyethylene glycol and oleyl alcohol, it's known for its solubilizing and emulsifying abilities. Product Intr...






